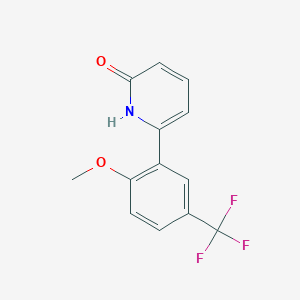
4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (4-DMSHP) is a compound of interest in the field of chemistry and biochemistry. It is an organosulfur compound that is used as a reagent in various chemical syntheses, and has been studied for its potential applications in scientific research.
科学研究应用
4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has a wide range of potential applications in scientific research. It has been studied for its potential to act as a ligand for metal ions, and has been used in the synthesis of new coordination compounds. It has also been used as a reagent in the synthesis of various organic compounds, including biologically active compounds such as antibiotics and natural products. Furthermore, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be used as a catalyst in various reactions, including the synthesis of polymers and the oxidation of alcohols.
作用机制
The mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood, but it is thought to involve the formation of a coordination complex between the 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% molecule and a metal ion. This complex is believed to be stabilized by the sulfur atoms of the 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% molecule, which act as electron-rich donors. The metal ion then acts as an electron-rich acceptor, which facilitates the formation of a stable complex.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% have not been extensively studied, but it is thought to have some potential applications in medicine. It has been studied for its potential to act as an antioxidant, and it has also been shown to have some anti-inflammatory and anti-bacterial effects. Additionally, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been studied for its potential to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds.
实验室实验的优点和局限性
The main advantage of using 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in lab experiments is its high purity, which makes it suitable for use in a variety of chemical reactions. Additionally, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is relatively inexpensive, making it an economical choice for research purposes. However, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not very soluble in water, which can limit its use in biological experiments. Additionally, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been shown to be toxic to certain organisms, so it should be handled with care in the laboratory.
未来方向
In the future, there are several potential directions for research involving 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%. For example, further studies could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in medicine, such as its potential to act as an antioxidant or an enzyme inhibitor. Finally, studies could be conducted to explore its potential to act as a catalyst in various chemical reactions, such as the oxidation of alcohols or the synthesis of polymers.
合成方法
4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be synthesized from N,N-dimethylsulfamoylbenzaldehyde and 2-hydroxypyridine via a multi-step process. First, the aldehyde is reacted with hydrazine hydrate in aqueous ethanol to form N,N-dimethylsulfamoylhydrazone. Next, the hydrazone is reacted with 2-hydroxypyridine in ethanol to form the desired product, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid, and yields a product with a purity of 95%.
属性
IUPAC Name |
N,N-dimethyl-3-(2-oxo-1H-pyridin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-5-3-4-10(8-12)11-6-7-14-13(16)9-11/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIKQJWUYIXQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














